3-Acetyl-1-benzothiophen-2-yl acetate
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Overview
Description
3-Acetyl-1-benzothiophen-2-yl acetate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-benzothiophen-2-yl acetate typically involves the acetylation of 1-benzothiophen-2-yl acetate. One common method is the Friedel-Crafts acylation reaction, where 1-benzothiophen-2-yl acetate reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-benzothiophen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Acetyl-1-benzothiophen-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-benzothiophen-2-yl acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzothiophene core can interact with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the acetyl and acetate groups.
2-Acetylbenzothiophene: Similar structure but with the acetyl group at a different position.
1-Benzothiophen-2-yl acetate: Lacks the acetyl group on the benzene ring.
Uniqueness
3-Acetyl-1-benzothiophen-2-yl acetate is unique due to the presence of both acetyl and acetate groups, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
62218-97-7 |
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Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
(3-acetyl-1-benzothiophen-2-yl) acetate |
InChI |
InChI=1S/C12H10O3S/c1-7(13)11-9-5-3-4-6-10(9)16-12(11)15-8(2)14/h3-6H,1-2H3 |
InChI Key |
ORSCJELQZDHUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC2=CC=CC=C21)OC(=O)C |
Origin of Product |
United States |
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